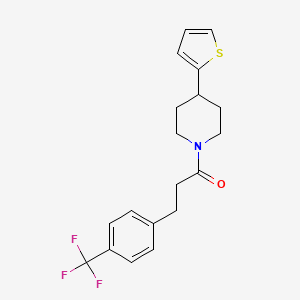

1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Description

1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a thiophen-2-yl group at the 4-position. The propan-1-one chain links the piperidine moiety to a 4-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability. This compound is structurally designed to balance lipophilicity (via the trifluoromethyl group) and aromatic interactions (via the thiophene and phenyl rings).

Properties

IUPAC Name |

1-(4-thiophen-2-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NOS/c20-19(21,22)16-6-3-14(4-7-16)5-8-18(24)23-11-9-15(10-12-23)17-2-1-13-25-17/h1-4,6-7,13,15H,5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJXGRFIVALFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

Substitution with Thiophene: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.

Addition of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is added through a Friedel-Crafts alkylation reaction, using trifluoromethylbenzene and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with similar structures to 1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one demonstrate significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been synthesized and tested for their efficacy against Gram-positive bacteria, showing low toxicity to human cells while effectively inhibiting bacterial growth . Such findings suggest that this compound could be utilized in developing new antimicrobial agents.

Antioxidant Properties

Compounds related to this piperidine derivative have also shown promising antioxidant activities. Studies employing the DPPH method revealed that certain derivatives exhibit strong free radical scavenging abilities, indicating their potential use in preventing oxidative stress-related diseases . This property can be crucial for formulating dietary supplements or pharmaceuticals aimed at combating oxidative damage.

CNS Activity

The piperidine moiety is known for its central nervous system (CNS) activity. Research into related compounds has demonstrated effects such as anxiolytic and antidepressant-like properties in animal models . The presence of the thiophene and trifluoromethyl groups may enhance these effects, making this compound a candidate for further exploration in psychiatric pharmacotherapy.

Synthesis and Chemical Properties

The synthesis of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step processes, including the formation of the piperidine ring followed by the introduction of thiophene and trifluoromethyl substituents. Various synthetic pathways have been documented, utilizing reagents such as lithium aluminum hydride for reductions and specific coupling reactions to achieve the desired structure .

Table: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Formation of Piperidine | Piperidine derivatives | Piperidine ring formation |

| 2 | Thiophene Introduction | Thiophene derivatives | Substituted thiophene group |

| 3 | Trifluoromethyl Group Addition | Trifluoromethyl reagents | Final compound synthesis |

Material Science Applications

Beyond biological applications, this compound's unique chemical structure may lend itself to use in material science. Its ability to form stable complexes with metals suggests potential applications in catalysis or as ligands in coordination chemistry. The trifluoromethyl group can enhance the lipophilicity and stability of materials, making them suitable for advanced coatings or electronic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of trifluoromethyl phenyl derivatives, compounds similar to 1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one were evaluated against Staphylococcus aureus. Results indicated a low minimum inhibitory concentration (MIC), highlighting the compound's potential as a lead for new antibiotic development .

Case Study 2: CNS Activity Assessment

A series of piperidine derivatives were tested for their anxiolytic effects using established animal models. The results suggested that modifications to the thiophene and trifluoromethyl groups significantly influenced CNS activity, paving the way for further research into therapeutic applications for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved include:

Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the piperidine/piperazine core , linker chain length , substituent groups , and heterocyclic components . Below is a detailed comparison:

Core Heterocycle Variations

Key Insight : Piperidine-based compounds (e.g., the target molecule) exhibit greater conformational rigidity compared to piperazine derivatives, which may influence receptor-binding specificity. Piperazine analogs often show improved solubility due to increased nitrogen content .

Linker Chain Modifications

Key Insight : Chain length and saturation significantly impact electronic properties and bioavailability. For example, α,β-unsaturated ketones (e.g., compound 1i) may exhibit reactivity that limits stability but enhances target engagement .

Substituent Effects

Key Insight : Trifluoromethyl groups are frequently used to enhance metabolic stability and modulate lipophilicity. Electron-withdrawing substituents (e.g., Cl, CF₃) improve resistance to oxidative metabolism .

Biological Activity

1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, a compound featuring a thiophene moiety and a trifluoromethyl phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with piperidine and trifluoromethyl phenyl groups. Recent advancements in synthetic methodologies have facilitated the production of similar compounds, enhancing their availability for biological testing. For instance, the use of iodine(III) reagents has been noted to promote efficient cross-dehydrogenative cyclization reactions that could be adapted for synthesizing derivatives of this compound .

Biological Activity Overview

The biological activity of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has been investigated in various contexts, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing thiophene rings have shown promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

- Antimicrobial Properties : Thiophene-containing compounds have been reported to possess antimicrobial activities. In vitro tests have demonstrated efficacy against several bacterial strains, suggesting that modifications to the piperidine structure can enhance these effects .

Case Study 1: Anticancer Activity

A study focusing on a series of thiophene-based compounds revealed that specific substitutions on the piperidine ring significantly increased cytotoxicity against MCF-7 cells. The structure–activity relationship (SAR) highlighted that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing lipophilicity and improving cellular uptake .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of thiophene derivatives against Mycobacterium tuberculosis. The results indicated that while some derivatives were less active than standard treatments, certain modifications led to improved inhibitory effects, warranting further exploration into their pharmacokinetic profiles .

Data Tables

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:

The compound can be synthesized via coupling reactions using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with NEt₃ (triethylamine) as a base. For example, a similar derivative was prepared by reacting a piperazine precursor with a thiophene-containing carboxylic acid derivative under nitrogen atmosphere, followed by purification via column chromatography . Key steps include:

- Reagent ratios : 1:1 molar ratio of amine to carboxylic acid.

- Reaction time : 19–22 hours at room temperature.

- Yield optimization : Adjusting solvent polarity and catalyst loading.

Basic: How is this compound characterized structurally?

Answer:

Standard characterization methods include:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethyl signals at δ 120–125 ppm in F NMR) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] peaks matching calculated values) .

- IR spectroscopy : Stretching frequencies for ketone (C=O at ~1700 cm) and aromatic C–H bonds .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional strain data. For example:

- Piperidine ring puckering : Analysis of chair vs. boat conformations affecting steric interactions.

- Thiophene orientation : Planarity relative to the trifluoromethylphenyl group, which impacts π-π stacking in solid-state studies .

- Validation : R-factor and residual density maps to confirm data reliability.

Advanced: How do structural modifications influence biological activity?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Thiophene substitution : Replacing thiophene with pyridine reduces antifungal activity due to decreased electron density .

- Trifluoromethyl position : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta analogs .

- Piperidine flexibility : Rigid bicyclic analogs (e.g., norbornane derivatives) show improved binding affinity in enzyme assays .

Advanced: How to address contradictions in reported synthetic yields?

Answer:

Discrepancies arise from:

- Catalyst choice : PtO₂ vs. Pd/C in hydrogenation steps (e.g., 57% vs. 82% yields in similar reactions) .

- Solvent effects : Polar aprotic solvents (DMF, THF) vs. alcohols (MeOH) alter reaction kinetics.

- Purification methods : Column chromatography (silica gel gradient) vs. recrystallization impacts purity and recovery .

Resolution : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst loadings.

Advanced: What strategies optimize in vitro bioactivity assays?

Answer:

For antifungal or enzyme-inhibition studies:

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.

- Positive controls : Compare with known inhibitors (e.g., fluconazole for antifungal assays) .

- Solubility adjustments : Use DMSO stocks (<1% v/v) to avoid cytotoxicity artifacts.

- Data validation : Triplicate runs with statistical analysis (e.g., ANOVA for significance) .

Advanced: How to analyze impurities in synthesized batches?

Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate byproducts (e.g., unreacted starting materials or oxidation products).

- Threshold limits : Follow ICH guidelines for residual solvents (e.g., DMF < 880 ppm).

- Root-cause analysis : Track impurities to incomplete coupling steps or moisture exposure during synthesis .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.

- ADMET prediction : Software like SwissADME estimates blood-brain barrier permeability and CYP450 interactions.

- Docking studies : AutoDock Vina models binding to target proteins (e.g., fungal CYP51) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.